The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide is a complex organic molecule that exhibits potential pharmaceutical applications. It belongs to a class of compounds known for their biological activity, particularly in the context of drug development. This compound's unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry.
The information regarding this compound can be sourced from databases such as PubChem and scientific literature that detail its synthesis, mechanism of action, and applications in research and medicine. The compound is cataloged under the identifier 1357816-05-7 in chemical databases, which provides access to its molecular data and related studies.
This compound can be classified as a pyrazolo[4,3-d]pyrimidine derivative, which is a subclass of heterocyclic compounds known for their diverse biological activities. It features multiple functional groups that contribute to its potential pharmacological effects.
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are critical for optimizing yield and purity.
The molecular structure of this compound can be represented using various chemical notation systems:
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)ClThe structure features a complex arrangement of rings and substituents that contribute to its pharmacological properties.
Additional structural data can include:
OFHBBCFVPOPYLH-UHFFFAOYSA-NInChI=1S/C23H22ClN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-11-9-17(24)10-12-18)23(32)28(22(21)31)13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,25,30)The compound may participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction conditions (solvents, temperature ranges) are essential for achieving desired products.
The mechanism of action for this compound likely involves its interaction with specific biological targets:
Data on binding affinities and inhibition constants would provide insight into its efficacy as a therapeutic agent.
Key physical properties include:
Chemical properties to consider:
Relevant data from stability studies would enhance understanding of its shelf life and handling requirements.
This compound has potential applications in several scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1